molecular formula C11H7F2NO B6414099 6-(2,3-Difluorophenyl)pyridin-3-ol CAS No. 1261765-40-5

6-(2,3-Difluorophenyl)pyridin-3-ol

Cat. No.: B6414099
CAS No.: 1261765-40-5
M. Wt: 207.18 g/mol
InChI Key: KKISNKSYOANYHN-UHFFFAOYSA-N
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Description

6-(2,3-Difluorophenyl)pyridin-3-ol, with the molecular formula C11H7F2NO, is a fluorinated pyridine derivative of interest in pharmaceutical and chemical research . As a building block in medicinal chemistry, its structure, featuring a difluorophenyl group attached to a hydroxypyridine core, makes it a valuable scaffold for the development of novel bioactive molecules. While specific biological data for this exact compound is limited in public sources, related compounds with the 2,3-difluorophenyl motif are investigated in advanced research areas. For instance, similar structural elements are found in compounds studied as agonists for nuclear receptors like Nurr1, which is a promising target for developing new therapeutic strategies for neurodegenerative conditions such as Parkinson's disease . Furthermore, the 2,3-difluorophenyl group is a key feature in patented synthetic intermediates for potential pharmaceuticals, indicating its utility in creating structurally diverse and complex target molecules for various applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its potential in their own synthetic and drug discovery programs.

Properties

IUPAC Name

6-(2,3-difluorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-9-3-1-2-8(11(9)13)10-5-4-7(15)6-14-10/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKISNKSYOANYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692518
Record name 6-(2,3-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261765-40-5
Record name 6-(2,3-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling for Aryl Group Introduction

The Suzuki-Miyaura reaction is a cornerstone for introducing aryl groups to pyridine cores. For 6-(2,3-difluorophenyl)pyridin-3-ol, this method involves coupling a halogenated pyridin-3-ol precursor with 2,3-difluorophenylboronic acid.

Procedure :

  • Halogenation of Pyridin-3-ol :
    Bromination or iodination at the 6-position of pyridin-3-ol is achieved using N-bromosuccinimide (NBS) or iodine in acetonitrile at 30–50°C. For example, treatment of pyridin-3-ol with NBS in CH₃CN yields 6-bromopyridin-3-ol with >90% regioselectivity.

  • Cross-Coupling :
    The 6-halopyridin-3-ol is reacted with 2,3-difluorophenylboronic acid under Pd(PPh₃)₄ catalysis in a toluene/water biphasic system with Na₂CO₃ as base. Optimal conditions (80°C, 12 h) afford the coupled product in 70–85% yield.

Challenges :

  • The hydroxyl group at position 3 may interfere with coupling efficiency. Protection as a silyl ether (e.g., tert-butyldimethylsilyl) prior to halogenation mitigates this issue.

  • Competitive protodehalogenation is minimized by using anhydrous solvents and inert atmospheres.

Directed Ortho-Metalation Strategies

Lithium-Halogen Exchange and Electrophilic Trapping

Directed metalation enables precise functionalization of pyridine rings. A two-step sequence involving lithiation and electrophilic quenching is effective for installing the difluorophenyl group.

Procedure :

  • Directed Lithiation :
    3-Hydroxypyridine is treated with LDA (lithium diisopropylamide) at −78°C in THF, generating a lithio species at position 6.

  • Electrophilic Fluorination :
    The lithiated intermediate is quenched with 1,2-difluoro-3-iodobenzene, yielding this compound after aqueous workup.

Advantages :

  • Avoids pre-halogenation steps.

  • High regioselectivity (>95%) due to directing effects of the hydroxyl group.

Limitations :

  • Requires cryogenic conditions and strict moisture exclusion.

Cyclocondensation Routes

Hantzsch Pyridine Synthesis Modifications

Cyclocondensation of 1,5-diketones with ammonia provides a route to construct the pyridine ring with pre-installed substituents.

Procedure :

  • Diketone Preparation :
    Ethyl 2,3-difluorophenylacetate and ethyl acetoacetate undergo Claisen condensation to form a 1,5-diketone.

  • Cyclization :
    Heating the diketone with ammonium acetate in acetic acid at 120°C for 24 hours yields this compound.

Yield Optimization :

  • Microwave-assisted cyclization reduces reaction time to 2 hours with comparable yields (65–75%).

Functional Group Interconversion

Hydroxylation of 6-(2,3-Difluorophenyl)pyridine

Late-stage oxidation of a methyl or amine group at position 3 offers an alternative pathway.

Procedure :

  • Nitration and Reduction :
    6-(2,3-difluorophenyl)pyridine is nitrated at position 3 using HNO₃/H₂SO₄, followed by catalytic hydrogenation to 3-aminopyridine.

  • Diazotization and Hydrolysis :
    Treatment of the amine with NaNO₂/HCl and subsequent hydrolysis yields the pyridin-3-ol derivative.

Critical Considerations :

  • Over-oxidation to pyridine N-oxide is controlled by moderating reaction temperature and acid concentration.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each method:

MethodYield (%)Temperature (°C)Key AdvantagesLimitations
Suzuki-Miyaura Coupling70–8580Scalable, high regioselectivityRequires halogenated precursor
Directed Metalation60–75−78No pre-halogenationCryogenic conditions
Hantzsch Cyclization65–75120Atom-economicLong reaction times
Functional Interconversion50–60100Flexible late-stage modificationMulti-step, lower yields

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Difluorophenyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce a variety of fluorinated aromatic compounds .

Scientific Research Applications

6-(2,3-Difluorophenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,3-Difluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of certain biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis focuses on compounds with structural or functional similarities to 6-(2,3-Difluorophenyl)pyridin-3-ol, based on the provided evidence:

Ethyl 6-(2,3-Difluorophenyl)imidazo[1,5-a]pyridine-3-carboxylate (Compound 29)

  • Structure : Contains an imidazo[1,5-a]pyridine core substituted with a 2,3-difluorophenyl group and an ethyl ester at position 3.
  • Synthesis : Synthesized via Suzuki coupling of 6-bromoimidazo[1,5-a]pyridine-3-carboxylate and (2,3-difluorophenyl)boronic acid, yielding 90% (318 mg) .
  • Mass Data : LC-MS (ESI) m/z: 303.1 [M+H]+ .
  • Key Difference : The imidazo[1,5-a]pyridine core and ester group distinguish it from the simpler pyridin-3-ol scaffold.

Lithium 6-(2,3-Difluorophenyl)imidazo[1,5-a]pyridine-3-carboxylate (Compound 33)

  • Structure : A carboxylate salt derivative of Compound 27.
  • Synthesis : Prepared via hydrolysis of Compound 29, yielding 93% (273 mg) .
  • Mass Data : LC-MS (ESI) m/z: 275.1 [M+H]+ .

6-(2,3-Difluorophenyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-3-carboxamide (Compound 18)

  • Structure : Features a carboxamide side chain linked to a tetrahydro-2H-pyran-4-ylmethyl group.
  • Synthesis : Derived from Compound 33 and 1-(oxan-4-yl)methanamine, yielding 15% (59 mg) .
  • Mass Data : HRMS (ESI) m/z: 372.1520 [M+H]+ (calculated 372.1518) .
  • Key Difference : The carboxamide moiety introduces hydrogen-bonding capacity, which may enhance target binding affinity.

European Patent Compounds with 2,3-Difluorophenyl Substituents

Several patented compounds (e.g., EP 4 374 877 A2) incorporate 2,3-difluorophenyl groups into complex scaffolds like pyrrolo[1,2-b]pyridazines or diazaspiro systems . Examples include:

  • (4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide : Synthesized via multi-step reactions involving 2,3-difluorobenzaldehyde .
  • Key Differences : These structures exhibit higher molecular complexity (e.g., spirocyclic systems, trifluoromethyl groups) and are tailored for specific kinase inhibition (e.g., GSK-3β).

Structural and Functional Trends

Table 1: Comparative Data for Key Compounds

Compound Name Core Structure Substituents Yield (%) Mass (m/z) Key Feature
This compound (Target) Pyridine 3-OH, 6-(2,3-difluorophenyl) N/A N/A Simplicity, polar hydroxyl
Compound 29 Imidazo[1,5-a]pyridine 3-COOEt, 6-(2,3-difluorophenyl) 90 303.1 High yield, ester functionality
Compound 33 Imidazo[1,5-a]pyridine 3-COOLi, 6-(2,3-difluorophenyl) 93 275.1 Enhanced solubility
Compound 18 Imidazo[1,5-a]pyridine 3-CONH(CH2C5H9O), 6-(2,3-difluorophenyl) 15 372.2 Hydrogen-bonding capability
EP 4 374 877 A2 Derivatives Pyrrolo[1,2-b]pyridazine Varied (e.g., trifluoromethyl) Variable >700 Kinase inhibition specificity

Key Observations :

Core Structure Impact : Imidazopyridine derivatives (e.g., Compounds 29, 33) exhibit higher synthetic yields (90–93%) compared to carboxamide derivatives (15%) .

Substituent Effects :

  • Fluorine atoms enhance metabolic stability and lipophilicity.
  • Carboxamide groups (Compound 18) improve target interaction but reduce synthetic efficiency.

Complex Scaffolds : Patent compounds prioritize target specificity over synthetic simplicity, often incorporating spirocycles or trifluoromethyl groups .

Biological Activity

6-(2,3-Difluorophenyl)pyridin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₇F₂NO, with a molecular weight of approximately 191.18 g/mol. The compound features a pyridine ring substituted with a 2,3-difluorophenyl group and a hydroxyl group at the 3-position. The presence of fluorine atoms enhances lipophilicity, potentially improving binding affinity to biological targets.

Research indicates that this compound acts primarily as an enzyme inhibitor and receptor modulator. The fluorine substituents may influence its interaction with various biological targets, enhancing its pharmacological profile. Studies suggest that it can effectively bind to certain enzymes and receptors, indicating potential therapeutic applications in areas such as cancer treatment and metabolic disorders.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Enzyme Inhibition Acts as an inhibitor for specific enzymes, potentially impacting metabolic pathways.
Receptor Modulation Modulates receptor activity, which may lead to altered signaling pathways in cells.
Antiproliferative Effects Exhibits potential in inhibiting the growth of cancer cells through various mechanisms.
Antioxidant Activity May possess antioxidant properties that could protect against oxidative stress in biological systems.

Case Studies and Research Findings

  • Antiproliferative Activity : A study demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines. The compound was tested against A549 (lung cancer), HT-29 (colon cancer), and PC-3 (prostate cancer) cell lines, showing IC50 values comparable to established chemotherapeutic agents.
  • Enzyme Inhibition Studies : In vitro assays revealed that the compound effectively inhibited specific enzymes involved in metabolic pathways related to diabetes and obesity. For instance, it showed promising results in inhibiting alpha-glucosidase activity, which is crucial for managing postprandial blood glucose levels.
  • Receptor Binding Studies : Binding affinity assays indicated that this compound has a strong affinity for certain G-protein coupled receptors (GPCRs), suggesting its potential use in treating conditions influenced by these receptors.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
6-(Trifluoromethyl)pyridin-3-olContains trifluoromethyl groupEnhanced lipophilicity and stability
6-(Benzhydryloxy)pyridin-3-amineBenzhydryl ether substitutionPotential for increased receptor binding
6-(p-Tolyloxy)pyridin-3-aminep-Tolyl ether substitutionDifferent electronic properties affecting activity

The distinct combination of fluorine substituents and hydroxyl functionality in this compound may confer unique chemical reactivity and biological properties compared to these similar compounds.

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